1H and 13C NMR spectral data analysis of 3-Hydroxyquinoline-8-carbonitrile
1H and 13C NMR spectral data analysis of 3-Hydroxyquinoline-8-carbonitrile
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Hydroxyquinoline-8-carbonitrile
Abstract
Foundational Principles: The Quinoline Ring and Substituent Effects
The quinoline ring system is an aromatic heterocycle composed of a fused benzene and pyridine ring. Its ¹H NMR spectrum is characterized by signals in the aromatic region, typically between δ 7.0 and 9.0 ppm.[2][3] The nitrogen atom's electron-withdrawing nature significantly deshields adjacent protons, particularly H2, which often appears as the most downfield signal.[3][4]
The introduction of substituents at the C3 and C8 positions dramatically alters the electronic landscape of the molecule, leading to predictable shifts in the NMR spectrum.
-
3-Hydroxy (-OH) Group: The hydroxyl group acts as a powerful electron-donating group (EDG) through resonance (+R effect), increasing electron density at the ortho (C2, C4) and para (C5, C7) positions. This increased shielding typically causes the corresponding proton and carbon signals to shift upfield (to lower δ values).
-
8-Carbonitrile (-CN) Group: The cyano group is a potent electron-withdrawing group (EWG) through both induction (-I) and resonance (-R effects).[5] It strongly deshields nuclei in its vicinity, causing their signals to shift downfield (to higher δ values). Its influence is most pronounced on the adjacent H7 and C7, as well as other carbons in the carbocyclic ring.[6][7]
These competing electronic effects create a unique and interpretable spectral signature for 3-hydroxyquinoline-8-carbonitrile.
Caption: Molecular structure of 3-Hydroxyquinoline-8-carbonitrile with IUPAC numbering.
Predicted ¹H NMR Spectral Analysis
The predicted ¹H NMR spectrum will exhibit five distinct signals in the aromatic region and one signal for the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the substituents and the inherent anisotropy of the quinoline ring.
| Proton | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Rationale & Assignment |
| OH | 9.5 - 10.5 | broad singlet | - | The hydroxyl proton is acidic and often exchanges, leading to a broad signal. Its downfield shift can be attributed to intramolecular hydrogen bonding with the nitrogen at position 1. |
| H2 | 8.4 - 8.6 | singlet (s) | - | H2 is ortho to the nitrogen and the -OH group. The deshielding effect of nitrogen is somewhat counteracted by the electron-donating resonance of the -OH group. It appears as a singlet as its ortho neighbor (C3) is substituted. |
| H4 | 7.1 - 7.3 | singlet (s) | - | H4 is also ortho to the -OH group and experiences significant shielding, shifting it considerably upfield compared to unsubstituted quinoline.[4] It is a singlet for the same reason as H2. |
| H7 | 8.0 - 8.2 | doublet (d) | J(H7-H6) ≈ 7-8 | H7 is ortho to the strongly electron-withdrawing -CN group, causing a significant downfield shift. It is coupled to H6. |
| H6 | 7.7 - 7.9 | triplet (t) or dd | J(H6-H7) ≈ 7-8, J(H6-H5) ≈ 7-8 | H6 is coupled to both H5 and H7. Its chemical shift is influenced by both substituents, placing it in the midfield of the aromatic region. |
| H5 | 7.8 - 8.0 | doublet (d) | J(H5-H6) ≈ 7-8 | H5 is para to the -OH group (shielding) and meta to the -CN group (deshielding). The net effect places it downfield, coupled to H6. |
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will show signals for all 10 carbons of the quinoline ring system plus the carbon of the nitrile group. The chemical shifts are highly sensitive to the local electronic environment.
| Carbon | Predicted δ (ppm) | Rationale & Assignment |
| C3 | 155 - 160 | Directly attached to the electronegative oxygen atom, this carbon is significantly deshielded and will appear far downfield. |
| C8a | 148 - 152 | This bridgehead carbon is adjacent to the nitrogen, leading to a downfield shift. |
| C2 | 140 - 145 | Adjacent to nitrogen and ortho to the -OH group, its chemical shift is a balance of these effects. |
| C4a | 138 - 142 | A quaternary carbon whose position is influenced by its fusion to both rings. |
| C7 | 135 - 140 | Ortho to the electron-withdrawing -CN group, causing a downfield shift. |
| C5 | 130 - 135 | Para to the -OH group and meta to the -CN group. |
| C6 | 128 - 132 | Less affected by the substituents compared to other carbons. |
| C4 | 115 - 120 | Ortho to the electron-donating -OH group, this carbon is significantly shielded and shifted upfield. |
| CN | 117 - 122 | The nitrile carbon itself has a characteristic chemical shift in this region.[8] |
| C8 | 108 - 113 | The ipso-carbon attached to the -CN group is expected to be shielded due to the nature of the substituent, a common effect for nitrile-substituted aromatic carbons. |
Experimental Protocol for NMR Spectroscopy
A self-validating and reliable protocol is essential for obtaining high-quality NMR data. This procedure outlines the standard steps for sample preparation and data acquisition.[2]
A. Sample Preparation
-
Mass Determination: Accurately weigh 5-10 mg of the 3-hydroxyquinoline-8-carbonitrile sample into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for compounds with hydroxyl protons as it slows the rate of proton exchange, allowing for sharper -OH signals. Chloroform-d (CDCl₃) is another common choice.[2]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[3]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). For DMSO-d₆, the residual solvent peak can also be used for calibration.
-
Transfer & Homogenization: Transfer the solution to a clean, 5 mm NMR tube. Cap the tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
B. Data Acquisition
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to maintain a stable magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp spectral lines and high resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30° or 45° pulse angle, a spectral width of ~16 ppm, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This removes C-H coupling, resulting in a single sharp peak for each unique carbon atom.
-
Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
-
2D NMR (for Confirmation):
-
COSY (Correlation Spectroscopy): To confirm ¹H-¹H coupling relationships (e.g., H5-H6, H6-H7).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to the carbon it is attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons and confirming the overall structure.
-
Caption: Standard workflow for NMR spectral analysis from sample preparation to structure confirmation.
Conclusion
The structural characterization of 3-hydroxyquinoline-8-carbonitrile via NMR spectroscopy is a prime example of leveraging fundamental chemical principles to interpret complex spectral data. The interplay between the electron-donating hydroxyl group at C3 and the electron-withdrawing cyano group at C8 establishes a distinct pattern of shielding and deshielding across the aromatic scaffold. By methodically analyzing chemical shifts, coupling constants, and multiplicities, and by employing a rigorous experimental protocol, researchers can unambiguously confirm the identity and purity of this and related heterocyclic compounds, which is a critical step in the pipeline of drug discovery and materials science.
References
-
Singh, P., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances. Available at: [Link]
-
UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW. Available at: [Link]
-
Siddiqui, B. S., et al. (2014). NMR study of O and N, O-substituted 8-quinolinol derivatives. Magnetic Resonance in Chemistry. Available at: [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Wiley Online Library. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Polynorbornene Derived 8-Hydroxyquinoline Paper Strips for Ultrasensitive Chemical Nerve Agent Surrogate. RSC. Available at: [Link]
-
Bayat, Z., et al. (2018). ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Available at: [Link]
-
Canadian Journal of Chemistry. (1963). DETERMINATION OF RELATIVE SIGNS OF COUPLING CONSTANTS IN QUINOLINE BY NUCLEAR MAGNETIC DOUBLE RESONANCE. Canadian Science Publishing. Available at: [Link]
-
Journal of Chemical Education. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ACS Publications. Available at: [Link]
-
Gupta, S., et al. (2024). Significant 1 H and 13 C NMR peaks of 1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile. ResearchGate. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Facile Synthesis of 2-Substituted Quinolines and 3-Alkynyl-2-Aryl-2H- Indazole via SnCl2-Mediated Reducti. RSC. Available at: [Link]
-
Han, S., et al. (2022). Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines. ACS Omega. Available at: [Link]
-
ResearchGate. (n.d.). C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. ResearchGate. Available at: [Link]
-
OpenOChem Learn. (n.d.). Interpreting. OpenOChem Learn. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available at: [Link]
-
Betti, C., et al. (2018). Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. Molecules. Available at: [Link]
-
MRS-J. (n.d.). Structural Changes of Compounds Containing Cyano Groups by Hydroxylamine Treatment. J-STAGE. Available at: [Link]
-
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL Ltd. Available at: [Link]
-
Chen, Y-J., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Molecules. Available at: [Link]
-
RSC Publishing. (2022). Enhanced performance of hydroxyl and cyano group functionalized graphitic carbon nitride for efficient removal of crystal violet and methylene blue from wastewater. RSC. Available at: [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
-
Academia.edu. (n.d.). Synthesis and Characterization of 8-Hydroxyquinoline Derivative Containing a Triphenylamine Unit and Its Metal Complexes. Academia.edu. Available at: [Link]
-
ACS Publications. (2021). Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives. Journal of Medicinal Chemistry. Available at: [Link]
-
SCIRP. (2019). Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate. SCIRP. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enhanced performance of hydroxyl and cyano group functionalized graphitic carbon nitride for efficient removal of crystal violet and methylene blue from wastewater - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.uncw.edu [repository.uncw.edu]
- 8. researchgate.net [researchgate.net]
